molecular formula C17H20N4O4S B280007 ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate

カタログ番号: B280007
分子量: 376.4 g/mol
InChIキー: MUUYAZHQVVYWOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate, also known as TAK-659, is a chemical compound that belongs to the class of pyrazole carboxamides. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a crucial role in the development and survival of B-cells, which are immune cells that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

BTK is a non-receptor tyrosine kinase that is essential for B-cell development and activation. BTK is activated by the binding of antigens to the B-cell receptor, leading to the phosphorylation of downstream targets and the activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways. BTK inhibition by ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate blocks the downstream signaling of the B-cell receptor, leading to the suppression of B-cell activation, proliferation, and survival. This compound also has immunomodulatory effects, such as the inhibition of cytokine production and the modulation of T-cell function.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK in both biochemical and cellular assays. This compound has also demonstrated good pharmacokinetic properties, such as high oral bioavailability, good tissue penetration, and long half-life. In preclinical studies, this compound has shown significant antitumor activity in various models of B-cell malignancies, with minimal toxicity to normal tissues. This compound has also shown immunomodulatory effects in preclinical models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.

実験室実験の利点と制限

The advantages of using ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in lab experiments include its potency and selectivity as a BTK inhibitor, its good pharmacokinetic properties, and its potential as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. The limitations of using this compound in lab experiments include its limited availability and high cost, as well as the need for further studies to determine its safety and efficacy in clinical trials.

将来の方向性

There are several future directions for the research and development of ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate. One direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is to investigate the mechanism of action of this compound in more detail, including its effects on other signaling pathways and immune cells. Additionally, future studies could explore the potential of combining this compound with other drugs to enhance its therapeutic efficacy and overcome drug resistance.

合成法

The synthesis of ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves several steps, starting from commercially available starting materials. The first step is the preparation of the intermediate compound 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which is obtained by the reaction of ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylate with ammonia. The second step is the coupling of the intermediate with 3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, using standard peptide coupling reagents such as HATU or EDC. The final product, this compound, is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

Ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling, cell proliferation, and survival. This compound has also demonstrated synergy with other drugs commonly used in the treatment of B-cell malignancies, such as venetoclax, rituximab, and lenalidomide.

特性

分子式

C17H20N4O4S

分子量

376.4 g/mol

IUPAC名

ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C17H20N4O4S/c1-3-25-17(24)10-8-11(21(2)20-10)15(23)19-16-13(14(18)22)9-6-4-5-7-12(9)26-16/h8H,3-7H2,1-2H3,(H2,18,22)(H,19,23)

InChIキー

MUUYAZHQVVYWOJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C

正規SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。